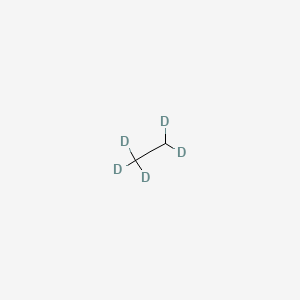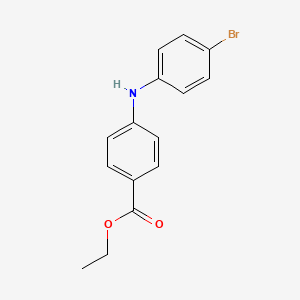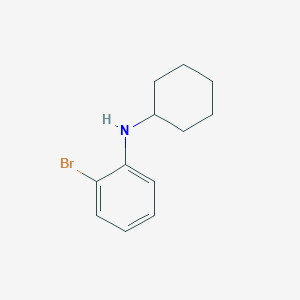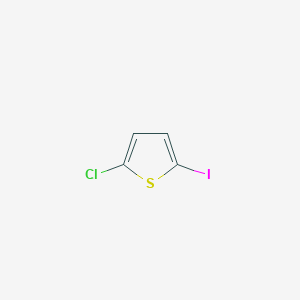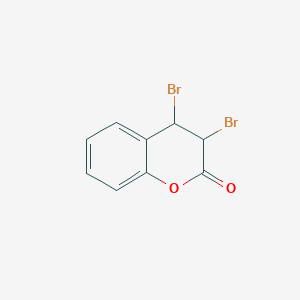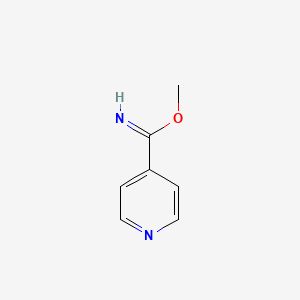![molecular formula C22H18O2 B1601397 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone CAS No. 93232-29-2](/img/structure/B1601397.png)
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone, commonly known as chalcone, is a yellow crystalline compound that belongs to the class of flavonoids. Chalcone has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
作用機序
The mechanism of action of chalcone varies depending on its biological activity. In cancer cells, chalcone induces apoptosis and cell cycle arrest by activating the intrinsic and extrinsic apoptotic pathways and regulating the expression of cell cycle-related proteins. Inflammatory cells, chalcone inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microorganisms and viruses, chalcone inhibits the growth and replication by disrupting the cell membrane and inhibiting the activity of viral enzymes. In cells exposed to oxidative stress, chalcone scavenges free radicals and upregulates the expression of antioxidant enzymes.
生化学的および生理学的効果
Chalcone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, chalcone induces apoptosis and cell cycle arrest by regulating the expression of apoptosis-related proteins and cell cycle-related proteins. In inflammatory cells, chalcone inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microorganisms and viruses, chalcone disrupts the cell membrane and inhibits the activity of viral enzymes, leading to growth inhibition and replication inhibition. In cells exposed to oxidative stress, chalcone scavenges free radicals and upregulates the expression of antioxidant enzymes, leading to cytoprotective effects.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments, including its low cost, easy availability, and broad spectrum of biological activities. Chalcone can be easily synthesized using Claisen-Schmidt condensation, and its purity and yield can be improved by recrystallization and chromatography techniques. Chalcone has been shown to possess a broad spectrum of biological activities, making it a versatile compound for various research applications. However, chalcone also has some limitations for lab experiments, including its low solubility in water and its instability under acidic and basic conditions. These limitations can be overcome by using appropriate solvents and pH conditions and by storing chalcone under inert conditions.
将来の方向性
Chalcone has several potential future directions for research and development. In the pharmaceutical industry, chalcone can be further developed as a lead compound for the design and synthesis of novel anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. Chalcone can also be used as a natural preservative in the food industry due to its antimicrobial and antioxidant properties. In the agricultural industry, chalcone can be used as a natural pesticide and herbicide due to its growth inhibitory properties. Chalcone can also be used as a fluorescent probe for the detection of metal ions and biomolecules due to its unique electronic properties.
Conclusion:
Chalcone is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields. Chalcone can be easily synthesized using Claisen-Schmidt condensation, and its purity and yield can be improved by recrystallization and chromatography techniques. Chalcone possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. Chalcone exerts its biological effects by regulating various signaling pathways and biochemical processes. Chalcone has several advantages for lab experiments, including its low cost, easy availability, and broad spectrum of biological activities. Chalcone also has some limitations for lab experiments, including its low solubility in water and its instability under acidic and basic conditions. Chalcone has several potential future directions for research and development, including its use as a lead compound for drug design, a natural preservative in the food industry, a natural pesticide and herbicide in the agricultural industry, and a fluorescent probe for the detection of metal ions and biomolecules.
合成法
Chalcone can be synthesized by Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to form a β-hydroxyketone intermediate. The intermediate then undergoes dehydration to form chalcone. The purity and yield of chalcone can be improved by recrystallization and chromatography techniques.
科学的研究の応用
Chalcone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, chalcone has been shown to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. Chalcone has been reported to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Chalcone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been reported to exhibit antimicrobial and antiviral activities by inhibiting the growth and replication of various microorganisms and viruses. Chalcone has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
特性
IUPAC Name |
1-[4-[2-(4-acetylphenyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNMGWRIXQOLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526245 |
Source


|
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone | |
CAS RN |
93232-29-2 |
Source


|
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

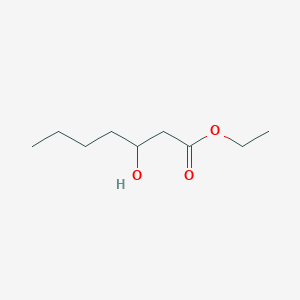
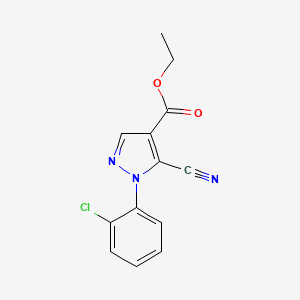
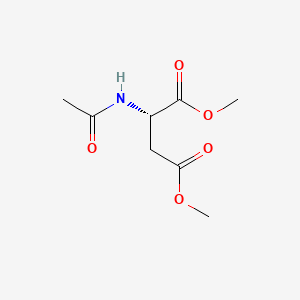
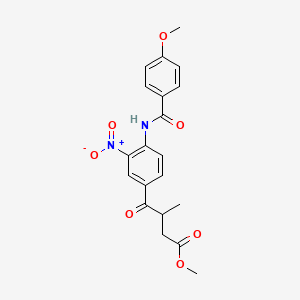
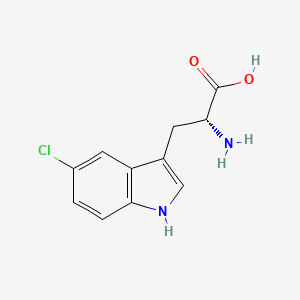
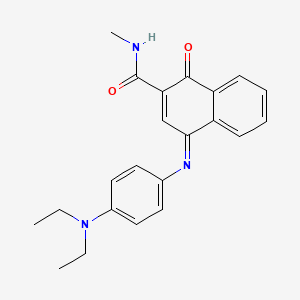
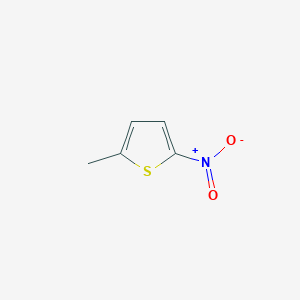
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)
